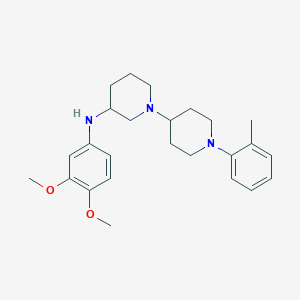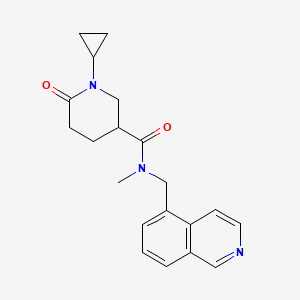
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine, also known as UMB 425, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a highly selective sigma-1 receptor agonist, which makes it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 acts as a highly selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various parts of the body, including the brain, and is involved in various physiological processes such as pain perception, memory, and mood regulation. Activation of the sigma-1 receptor by N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various effects on the body, including neuroprotection, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the expression of various proteins that are involved in neuroprotection and reduce the expression of proteins that are involved in inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could make it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has several advantages as a chemical compound for lab experiments. It is highly selective for the sigma-1 receptor, which makes it a useful tool for investigating the physiological processes that are regulated by this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 is that it has not been extensively studied in vivo, which means that its effects on the body as a whole are not well understood.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further studies could be conducted to investigate its effects on other physiological processes that are regulated by the sigma-1 receptor.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 can be synthesized using a multi-step process that involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 3,4-dimethoxyphenylacetonitrile and 2-methylphenylboronic acid. The resulting product is then purified using chromatography techniques to obtain N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 in its pure form.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been the subject of several scientific studies, which have investigated its potential applications in the field of medicinal chemistry. One study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 exhibits neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has anti-tumor properties, which could make it a promising candidate for the treatment of various types of cancer.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[1-(2-methylphenyl)piperidin-4-yl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-19-7-4-5-9-23(19)27-15-12-22(13-16-27)28-14-6-8-21(18-28)26-20-10-11-24(29-2)25(17-20)30-3/h4-5,7,9-11,17,21-22,26H,6,8,12-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYHGOHOOFXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCCC(C3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)


![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)